molecular formula C13H13ClN4O3 B5684129 N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B5684129
M. Wt: 308.72 g/mol
InChI Key: IFGKVKBXOMQLKR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitro-substituted imidazole ring, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Nitration of the imidazole ring: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Acylation reaction: The nitrated imidazole is then reacted with 3-chloro-4-methylphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Reduction: Formation of N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 3-chloro-4-methylphenylacetic acid and 2-methyl-5-nitro-1H-imidazole.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the following:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

    Pathways Involved: The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring may also interact with metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can be compared with other similar compounds such as:

    Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Ornidazole: A nitroimidazole compound with similar applications in treating infections.

Uniqueness

    Structural Features: The presence of the chloro-substituted phenyl ring and the specific substitution pattern on the imidazole ring make this compound unique compared to other nitroimidazole derivatives.

    Its unique structure may confer distinct biological activities and potential therapeutic applications that are different from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-8-3-4-10(5-11(8)14)16-12(19)7-17-9(2)15-6-13(17)18(20)21/h3-6H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGKVKBXOMQLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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